

# Pht-Gly-Beta-Ala-Oh stability issues in aqueous solutions

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## Compound of Interest

Compound Name: Pht-Gly-Beta-Ala-Oh

Cat. No.: B108400

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## Technical Support Center: Pht-Gly-Beta-Ala-Oh

A Guide to Understanding and Mitigating Stability Challenges in Aqueous Solutions

Welcome to the technical support guide for **Pht-Gly-Beta-Ala-Oh** (Phthaloyl-glycyl- $\beta$ -alanine). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous environments. As Senior Application Scientists, we have synthesized data from the literature and our in-house expertise to provide you with practical, evidence-based solutions to common experimental challenges.

### Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of **Pht-Gly-Beta-Ala-Oh**.

#### Q1: What is Pht-Gly-Beta-Ala-Oh and what are its fundamental properties?

**Pht-Gly-Beta-Ala-Oh**, or N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-beta-alanine, is a dipeptide derivative.<sup>[1]</sup> It consists of a glycyl- $\beta$ -alanine dipeptide where the N-terminus of glycine is protected by a phthaloyl group. This protecting group is notably stable, making the compound a useful building block in peptide synthesis.<sup>[1][2]</sup>

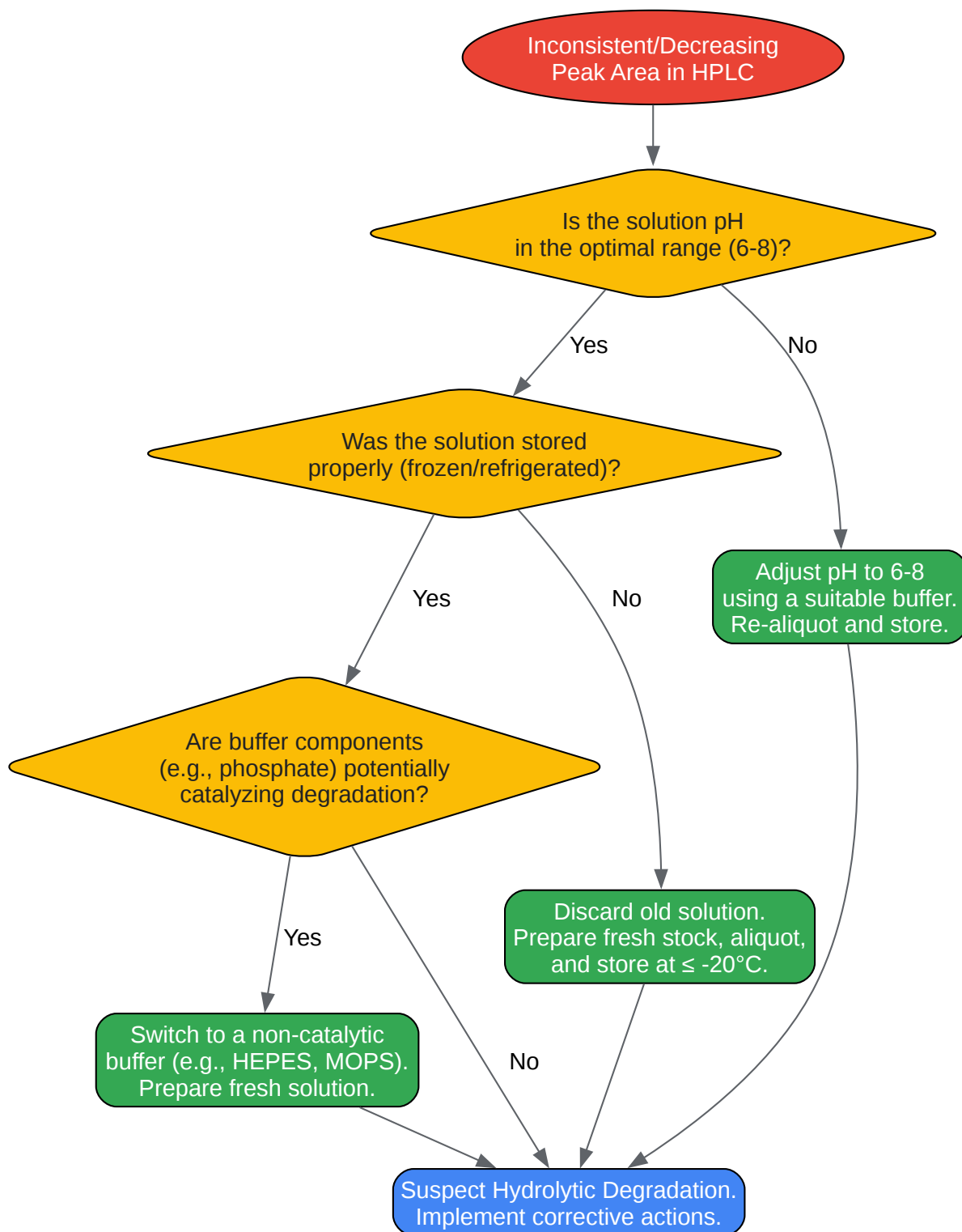
Table 1: Physicochemical Properties of **Pht-Gly-Beta-Ala-Oh**

Property	Value	Source(s)
CAS Number	17896-84-3	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O <sub>5</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	276.25 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	White powder	<a href="#">[1]</a>
Purity	≥ 99% (Typical)	<a href="#">[1]</a>
Recommended Storage	0-8°C (as solid)	<a href="#">[1]</a>

## Q2: What are the primary degradation pathways for Pht-Gly-Beta-Ala-Oh in aqueous solutions?

In an aqueous environment, the molecule is susceptible to hydrolysis at two primary sites. The rate of this degradation is highly dependent on pH and temperature.[\[5\]](#)[\[6\]](#)

- **Peptide Bond Hydrolysis:** The amide bond linking the glycine and β-alanine residues can be cleaved. This is a common degradation pathway for all peptides and is accelerated under strongly acidic or basic conditions.[\[6\]](#)[\[7\]](#) This cleavage results in the formation of Phthaloyl-glycine and β-alanine.
- **Phthaloyl Group Hydrolysis:** The imide bonds of the N-terminal phthaloyl protecting group can also hydrolyze. While generally more stable than the peptide bond, this reaction can occur under harsh conditions, leading to the formation of phthalic acid and the unprotected dipeptide, Gly-Beta-Ala-OH.



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